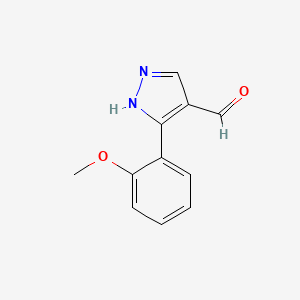

3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Overview

Description

3-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring, with an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate aldehyde or ketone. One common method is the cyclization of 2-methoxyphenylhydrazine with ethyl acetoacetate, followed by oxidation to introduce the aldehyde group at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

Oxidation: 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(2-Methoxyphenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibits anti-inflammatory effects. It has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases. For example, studies have demonstrated its efficacy in reducing inflammation markers in vitro and in animal models.

1.2 Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further pharmacological exploration in oncology.

1.3 Mechanistic Insights

The interaction mechanisms of this compound with biological targets are crucial for understanding its therapeutic potential. Research shows that it may interact with specific enzymes or receptors through hydrogen bonding and π–π stacking interactions, which are essential for its biological efficacy .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The compound was administered at varying doses, and results showed a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups.

Case Study 2: Anticancer Efficacy

Another study focused on the cytotoxicity of this compound against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that treatment with this compound led to increased apoptosis rates and decreased cell viability, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H10N2O | Exhibits different biological activities due to methyl substitution. |

| 5-Chloro-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | C13H12ClN2O | Chlorine substitution alters reactivity and solubility. |

| 1-(4-Methoxyphenyl)-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde | C13H11N2OS | Incorporates sulfur, affecting electronic properties. |

These comparisons reveal how different substituents influence the biological activities and applications of pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

3-(2-Methoxyphenyl)propanoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.

1-(2-Methoxyphenyl)piperazine: Contains a methoxyphenyl group but with a piperazine ring instead of a pyrazole.

Uniqueness

3-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a methoxyphenyl group and an aldehyde functional group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations.

Biological Activity

The compound 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 202.21 g/mol

The structure features a pyrazole ring with a methoxy-substituted phenyl group at the 3-position and an aldehyde group at the 4-position. This configuration is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group. The method has been optimized to yield high purity and efficiency.

Anticancer Properties

Recent studies indicate that compounds containing the pyrazole moiety exhibit significant anticancer activity across various cancer cell lines. Notably:

- In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC values in the low micromolar range .

- Mechanisms of Action : The compound is believed to induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and apoptosis .

Anti-inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac:

- In a comparative study, this compound exhibited up to 75% hemolysis compared to diclofenac's 97% , indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Receptor Interaction : The methoxy group enhances binding affinity to various receptors involved in inflammatory responses and cancer progression.

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in inflammation and tumorigenesis .

Case Studies and Experimental Findings

Q & A

Q. Basic: What are the optimal synthetic routes for 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves Vilsmeier–Haack formylation of pyrazole precursors or nucleophilic substitution of halogenated intermediates. For example, 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehydes can be synthesized via Vilsmeier–Haack reactions using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Nucleophilic substitution with substituted phenols (e.g., 2-methoxyphenol) under basic conditions (K₂CO₃ in DMF at 80–100°C) is effective for introducing aryloxy groups . Yield optimization requires controlled stoichiometry, inert atmospheres, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution at the aldehyde carbonyl group. The electron-withdrawing effect of the pyrazole ring and methoxyphenyl substituent increases electrophilicity, favoring nucleophilic attack. Frontier Molecular Orbital (FMO) analysis identifies the LUMO localization at the carbonyl carbon, guiding predictions for regioselectivity in reactions with amines or hydrazines . Validation via experimental kinetics (e.g., UV-Vis monitoring of Schiff base formation) is recommended to reconcile computational and empirical data.

Q. Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign methoxy protons (~δ 3.8–4.0 ppm) and aldehyde protons (~δ 9.8–10.2 ppm). Coupling patterns in aromatic regions confirm substitution positions .

- X-ray Crystallography: SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and dihedral angles, confirming planarity between pyrazole and methoxyphenyl rings . ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. Advanced: How can researchers address contradictions in reported antimicrobial activities of pyrazole-4-carbaldehyde derivatives?

Methodological Answer:

Discrepancies may arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or compound purity. For example, 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde showed divergent MIC values against P. aeruginosa depending on the inoculum size . Standardization using CLSI guidelines, coupled with HPLC purity verification (>95%), ensures reproducibility. Structure-activity relationship (SAR) studies should control substituent electronic effects (e.g., electron-withdrawing groups enhance membrane penetration).

Q. Basic: What strategies are effective for derivatizing this compound into biologically active analogs?

Methodological Answer:

- Schiff Base Formation: React with primary amines (e.g., thiosemicarbazides) in ethanol under reflux to form hydrazones, which exhibit antioxidant or antitumor activity .

- Aldol Condensation: Use NaOH/EtOH to condense with ketones, generating α,β-unsaturated derivatives for antimicrobial testing .

- Reductive Amination: Catalytic hydrogenation (Pd/C, H₂) converts the aldehyde to a hydroxymethyl intermediate, a precursor for heterocyclic fused systems .

Q. Advanced: How do substituent electronic effects influence the biological activity of pyrazole-4-carbaldehyde derivatives?

Methodological Answer:

Electron-donating groups (e.g., methoxy) enhance π-π stacking with bacterial DNA gyrase, while electron-withdrawing groups (e.g., trifluoromethyl) increase lipophilicity, improving membrane permeability. For instance, 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde derivatives showed superior activity against Gram-positive pathogens due to enhanced hydrophobic interactions . Quantitative SAR (QSAR) models using Hammett constants (σ) and LogP values can predict bioactivity trends.

Q. Basic: What are the best practices for resolving crystallographic disorder in pyrazole-4-carbaldehyde structures?

Methodological Answer:

Disordered solvent or substituents can be modeled using PART instructions in SHELXL. Restraints (e.g., SIMU, DELU) stabilize thermal parameters for overlapping atoms. For example, in 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the methoxy group disorder was resolved by refining occupancy factors and applying geometric constraints . High-resolution data (>0.8 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts.

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-9(10)11-8(7-14)6-12-13-11/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQVRLREJSNDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236962 | |

| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26033-21-6 | |

| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26033-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.